

Safety data sheet (SDS) for 7-Methyl-3methyluric acid-d3

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Compound of Interest

Compound Name: 7-Methyl-3-methyluric acid-d3

Cat. No.: B561666 Get Quote

Technical Guide: 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, chemical properties, and experimental considerations for **7-Methyl-3-methyluric acid-d3**. Given that this is a deuterated stable isotope-labeled compound, much of the safety and biological information is inferred from its non-deuterated analogue, 7-Methyluric acid.

Section 1: Safety Data Sheet (SDS) Summary

A complete Safety Data Sheet (SDS) with extensive quantitative toxicological data for **7-Methyl-3-methyluric acid-d3** is not readily available. The information presented here is a summary based on data for 7-Methyluric acid and general safe handling practices for chemical reagents.

Identification and Physicochemical Properties



Property	Value	Source	
Chemical Name	7-Methyl-3-(methyl-d3)uric Acid	[1](2INVALID-LINK	
Synonyms	7,9-Dihydro-7-methyl-3- (methyl-d3)-1H-purine- 2,6,8(3H)-trione	(INVALID-LINK)	
CAS Number	383160-11-0	[1](3INVALID-LINK	
Molecular Formula	C7D3H5N4O3	[1](INVALID-LINK)	
Molecular Weight	199.18 g/mol	[1](2INVALID-LINK	
Appearance	White to off-white solid	(INVALID-LINK)	
Storage Temperature	-20°C	[1](INVALID-LINK)	

Hazard Identification and Toxicological Information

For the non-deuterated analogue, 7-Methyluric acid, no significant acute toxicological data has been identified in literature searches.[4] It is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[4] However, as with any chemical, it should be handled with care.

Toxicological Data Summary (for 7-Methyluric acid and its precursor, 7-Methylxanthine)



Parameter	Finding	Species	Source
Acute Oral Toxicity	No mortality or toxicity observed for 7- Methylxanthine at doses up to 2000 mg/kg. May be classified under GHS category 5 (LD50 >2000-5000 mg/kg).	Rat and mice	[5]
Skin Corrosion/Irritation	Causes skin irritation (H315).	Not specified	[6]
Serious Eye Damage/Irritation	Causes eye irritation (H320).	Not specified	[6]
Ingestion	Not classified as "harmful by ingestion," though it may be damaging to individuals with pre- existing organ damage.[4]	Not specified	[4]

Handling, Storage, and First Aid

Handling:

- Limit all unnecessary personal contact.[4]
- Use in a well-ventilated area.[4]
- Wear protective clothing, gloves, and safety glasses.[4][7]
- Do not eat, drink, or smoke when handling.[4]
- Wash hands thoroughly after handling.[4][7]



Storage:

- Store in original, tightly sealed containers.[4]
- Keep in a cool, dry, and well-ventilated area.[4]
- Store away from incompatible materials.[4]

First Aid:

- If inhaled: Move the person to fresh air.[7]
- In case of skin contact: Wash with soap and plenty of water.[7]
- In case of eye contact: Rinse cautiously with water for several minutes.[7]
- If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

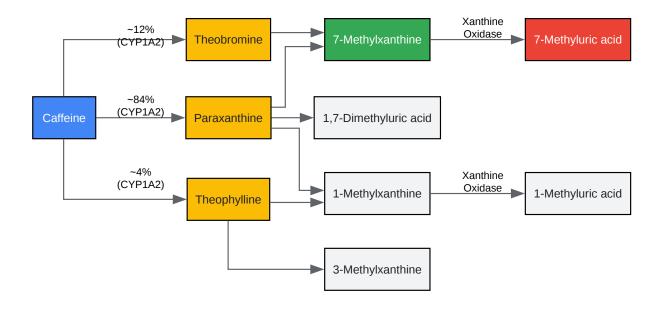
Section 2: Biological Context and Signaling Pathways

7-Methyl-3-methyluric acid is a metabolite of caffeine. The deuterated form is primarily used as an internal standard for quantitative analysis in metabolic studies.[8] The metabolic pathway of caffeine is a key area of study in pharmacology and toxicology.

Caffeine Metabolism Pathway

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase system, with CYP1A2 being the main enzyme.[8][9] This process involves a series of demethylations and oxidations to produce various metabolites, including 7-Methyluric acid.





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Caption: Simplified caffeine metabolism pathway.

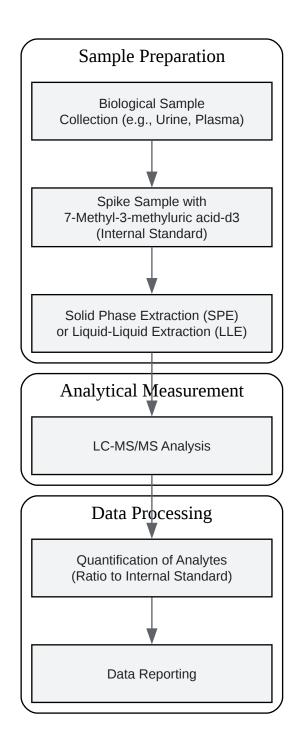
Section 3: Experimental Protocols and Workflows

7-Methyl-3-methyluric acid-d3 is primarily used as an internal standard in analytical methods for the quantification of caffeine and its metabolites in biological samples.

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using **7-Methyl-3-methyluric acid-d3** in a quantitative analysis experiment.





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Caption: General experimental workflow.

Detailed Experimental Protocol: Quantification of Methyluric Acids in Biological Fluids

Foundational & Exploratory



The following protocol is adapted from a method for the simultaneous analysis of five methyluric acids in human blood serum and urine.[10]

- 1. Materials and Reagents:
- 7-Methyl-3-methyluric acid-d3 (as internal standard)
- Reference standards for analytes of interest (e.g., 7-Methyluric acid, 1-Methyluric acid, etc.)
- Methanol (HPLC grade)
- Acetate buffer (pH 3.5)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Biological matrix (e.g., urine, serum)
- 2. Standard Solution Preparation:
- Prepare stock solutions of each analyte and the internal standard in a suitable solvent (e.g., DMSO).
- Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
- 3. Sample Preparation:
- Thaw biological samples to room temperature.
- Centrifuge samples to remove any particulate matter.
- Spike a known volume of the sample with a known amount of the 7-Methyl-3-methyluric acid-d3 internal standard solution.
- Perform Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the spiked sample onto the cartridge.



- Wash the cartridge to remove interferences.
- Elute the analytes and the internal standard with methanol.
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
- 4. HPLC-UV Analysis:
- Analytical Column: Octylsilica, 5 μm, 250 x 4 mm i.d.[10]
- Mobile Phase: A gradient of acetate buffer (pH 3.5) and methanol. For example, starting with 95:5 (v/v) buffer:methanol and changing to 30:70 over 15 minutes.[10]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Detection: UV detector at 280 nm.[10]
- 5. Data Analysis:
- Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
- Determine the concentration of the analytes in the samples from the calibration curve.

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